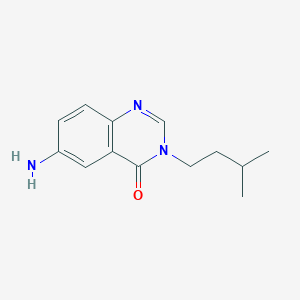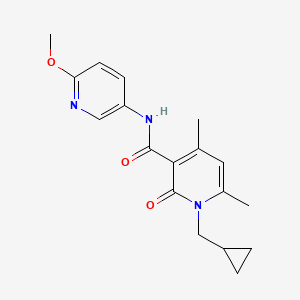
6-amino-3-(3-methylbutyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-3-(3-methylbutyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Interaction and Anticancer Applications
Research indicates the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, showing photo-activity towards plasmid DNA under UV irradiation, suggesting potential in developing photo-chemo or photodynamic therapeutics. These compounds have been recognized as “privileged” pharmacophores for anticancer and antimicrobial activities, offering insights into manipulating photosensitization for drug development (Mikra et al., 2022).
Anticancer Vascular Targeting
Another study outlines the synthesis of 2-methyl-3H-quinazolin-4-one derivatives, including the anticancer vascular targeting clinical candidate verubulin. This highlights the molecule's significance in anticancer drug synthesis through newly adapted methodology, presenting a pathway for efficient drug development (Lockman et al., 2012).
Anticonvulsant Activity
A design and synthesis effort produced novel 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one compounds, evaluated for anticonvulsant activity using the 6 Hz psychomotor seizure test. This study highlights the therapeutic potential of such compounds in epilepsy treatment, with specific derivatives showing significant protective effects in mice (Kumar et al., 2011).
Herbicidal Activity
Quinazolin-4-ones with phenoxy-methyl substituents have been synthesized and evaluated for herbicidal activity, demonstrating significant phytotoxicity against model plants. This research suggests these compounds' utility as plant hormone inhibitors, offering a new class of herbicides with potential environmental benefits (Aibibuli et al., 2012).
Antimicrobial and Antifungal Activities
Research exploring the synthesis of 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones has demonstrated these compounds' significant antibacterial and antifungal activities. Such findings underscore the role of quinazolin-4-one derivatives in developing new antimicrobial agents to combat drug-resistant pathogens (Alagarsamy et al., 2007).
Propiedades
IUPAC Name |
6-amino-3-(3-methylbutyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)5-6-16-8-15-12-4-3-10(14)7-11(12)13(16)17/h3-4,7-9H,5-6,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSYDCWEOZGBND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2=C(C1=O)C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250984 |
Source


|
| Record name | 6-Amino-3-(3-methylbutyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900513-17-9 |
Source


|
| Record name | 6-Amino-3-(3-methylbutyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900513-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-3-(3-methylbutyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101250984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-benzimidazol-2-yl)-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603207.png)
![4-({3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}carbonyl)piperazin-2-one](/img/structure/B603209.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603210.png)
![{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone](/img/structure/B603213.png)
![N-(2,5-dimethoxyphenyl)-1,3-dimethyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B603214.png)
![2-{[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B603216.png)

![Tert-butyl 4-({3-[(3,4-dimethoxyphenyl)carbonyl]-5-hydroxy-1-benzofuran-4-yl}methyl)piperazine-1-carboxylate](/img/structure/B603218.png)

![1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603222.png)
![5-amino-1-[2-(4-isopropyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603223.png)
![N-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B603227.png)
![N-(6-methoxypyridin-3-yl)-3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B603228.png)
